Cas no 2171629-51-7 (3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1539237
- 3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171629-51-7
-
- インチ: 1S/C34H32N2O6/c37-32(38)20-31(33(39)35-18-17-23-11-8-12-25(19-23)41-21-24-9-2-1-3-10-24)36-34(40)42-22-30-28-15-6-4-13-26(28)27-14-5-7-16-29(27)30/h1-16,19,30-31H,17-18,20-22H2,(H,35,39)(H,36,40)(H,37,38)
- InChIKey: SDZPKYMQTXMPKJ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCCC1C=CC=C(C=1)OCC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 564.22603674g/mol
- 同位素质量: 564.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 42
- 回転可能化学結合数: 13
- 複雑さ: 869
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.4
- トポロジー分子極性表面積: 114Ų
3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1539237-10.0g |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1539237-5.0g |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1539237-0.05g |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1539237-0.1g |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1539237-0.5g |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1539237-10000mg |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1539237-1000mg |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1539237-2500mg |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1539237-500mg |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1539237-50mg |
3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171629-51-7 | 50mg |
$2829.0 | 2023-09-26 |
3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Introduction to 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171629-51-7)
3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171629-51-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential applications in drug discovery and therapeutic development. Its unique structural features, characterized by a combination of benzyloxy and fluoren-9-yl substituents, make it a promising candidate for further investigation in various biological and chemical contexts.
The molecular structure of this compound encompasses multiple functional groups, including carbamoyl and methoxycarbonyl moieties, which are commonly found in biologically active molecules. These groups contribute to the compound's reactivity and potential interactions with biological targets. The presence of the benzyloxy group, in particular, is noteworthy as it is often used in medicinal chemistry to enhance solubility and metabolic stability, while the fluoren-9-yl moiety is recognized for its ability to improve binding affinity and selectivity in drug design.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structure of 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid suggests that it may have applications in the treatment of neurological disorders, cancer, and inflammatory conditions. For instance, the carbamoyl group is frequently incorporated into molecules designed to interact with enzymes and receptors involved in these diseases. Additionally, the methoxycarbonyl group can serve as a protective group during synthesis and may play a role in enhancing the compound's pharmacokinetic properties.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of protective groups and selective reactions is crucial in constructing the complex framework of this molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluoren-9-yl moiety efficiently. These methods not only enhance the synthetic efficiency but also contribute to the overall quality of the final product.
Evaluation of the biological activity of 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has been conducted using both in vitro and in vivo models. Preliminary studies have shown promising results in terms of binding affinity to specific targets and modulating relevant biological pathways. For example, research indicates that this compound may interact with enzymes involved in cancer cell proliferation, potentially leading to its development as an anticancer agent. Furthermore, its ability to modulate inflammatory pathways has been observed in preclinical studies, suggesting its potential use in treating inflammatory diseases.
The pharmacokinetic profile of this compound is another critical aspect that has been thoroughly investigated. Studies have demonstrated that it exhibits favorable solubility and metabolic stability, which are essential characteristics for any drug candidate. The presence of the benzyloxy group contributes to improved solubility, while the methoxycarbonyl group enhances metabolic stability. These properties are crucial for ensuring that the compound remains effective throughout its intended biological half-life.
In conclusion, 3-({2-3-(benzyloxyphenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171629-51-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the discovery and treatment of various diseases.
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